1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294631
InChI: InChI=1S/C25H19N3O4S2/c1-15-9-11-17(12-10-15)20-19(21(29)18-8-5-13-32-18)22(30)23(31)28(20)24-26-27-25(34-24)33-14-16-6-3-2-4-7-16/h2-13,20,30H,14H2,1H3
SMILES:
Molecular Formula: C25H19N3O4S2
Molecular Weight: 489.6 g/mol

1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC16294631

Molecular Formula: C25H19N3O4S2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C25H19N3O4S2
Molecular Weight 489.6 g/mol
IUPAC Name 1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H19N3O4S2/c1-15-9-11-17(12-10-15)20-19(21(29)18-8-5-13-32-18)22(30)23(31)28(20)24-26-27-25(34-24)33-14-16-6-3-2-4-7-16/h2-13,20,30H,14H2,1H3
Standard InChI Key LAAMQNKDGVMOOY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4)O)C(=O)C5=CC=CO5

Introduction

Molecular and Structural Characteristics

The compound’s architecture combines multiple heterocyclic systems, each contributing distinct electronic and steric properties. The 1,3,4-thiadiazole ring serves as a central scaffold, linked to a pyrrol-2-one moiety substituted with a 4-methylphenyl group and a furan-2-carbonyl unit. A benzylsulfanyl side chain further modifies the thiadiazole ring, enhancing lipophilicity and potential membrane permeability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC25H19N3O4S2
Molecular Weight489.6 g/mol
IUPAC Name1-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Standard InChIInChI=1S/C25H19N3O4S2/c1-15-9-11-17(12-10-15)20-19(21(29)18-8-5-13-32-18)22(30)23(31)28(20)24-26-27-25(34-24)33-14-16-6-3-2-4-7-16/h2-13,20,30H,14H2,1H3
Topological Polar Surface Area148 Ų (estimated)

The furan-2-carbonyl group introduces electron-withdrawing effects, potentially stabilizing reactive intermediates during metabolic processes . Meanwhile, the 4-methylphenyl substituent may enhance binding affinity to hydrophobic protein pockets, a feature observed in kinase inhibitors and antimicrobial agents .

Synthesis and Chemical Reactivity

Synthetic routes to this compound likely involve multi-step strategies common to 1,3,4-thiadiazole derivatives. A plausible pathway includes:

  • Thiadiazole Ring Formation: Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions, followed by cyclization using phosphorus oxychloride or thionyl chloride .

  • Pyrrol-2-one Construction: Cyclocondensation of γ-ketoesters with ammonia or primary amines, with subsequent oxidation to introduce the ketone group.

  • Coupling Reactions: Suzuki-Miyaura or Ullmann-type couplings to integrate the 4-methylphenyl and benzylsulfanyl groups.

Key challenges include regioselectivity in thiadiazole substitution and maintaining stereochemical integrity during pyrrole ring formation. The hydroxy group at position 3 of the pyrrol-2-one ring may participate in hydrogen bonding or act as a metabolic liability, necessitating protective strategies during synthesis.

Research Gaps and Future Directions

Despite its promising scaffold, critical unknowns persist:

  • Pharmacokinetic Profile: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Toxicity Thresholds: Cytotoxicity assays in non-cancerous cell lines are needed to establish therapeutic indices.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing benzylsulfanyl with alkylthiols) could optimize potency and selectivity.

Future studies should prioritize in vivo efficacy testing in disease models and crystallographic analysis to elucidate target binding modes.

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